molecular formula C18H15NO4 B11794102 Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate

Cat. No.: B11794102
M. Wt: 309.3 g/mol
InChI Key: RNTONXWNWHRZHD-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at position 2, a phenyl group at position 5, and a methyl ester at position 4. The molecular formula is C₁₉H₁₅NO₄ (calculated molecular weight: 329.33 g/mol). The oxazole ring’s electronic properties are influenced by the electron-donating methoxy group and the conjugated phenyl substituents, which may enhance stability and modulate reactivity .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C18H15NO4/c1-21-14-10-8-13(9-11-14)17-19-15(18(20)22-2)16(23-17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

RNTONXWNWHRZHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis of methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate typically begins with aromatic aldehydes and derivatives. Key precursors include 4-methoxybenzaldehyde and phenylacetylene , which undergo condensation reactions to form intermediate structures. The methoxy group on the phenyl ring enhances electron density, facilitating nucleophilic attacks during cyclization. Ethyl acetoacetate and triethylorthoformate are also employed in analogous oxazole syntheses, as demonstrated in the preparation of 5-methylisoxazole-4-carboxylic acid derivatives.

Cyclization and Oxazole Ring Formation

The oxazole core is constructed via a Hantzsch-type reaction , where α-hydroxy ketones or esters react with ammonia or hydroxylamine derivatives. For this compound, hydroxylamine sulfate is used to convert ethyl ethoxymethyleneacetoacetic ester into ethyl-5-methylisoxazole-4-carboxylate under controlled低温 conditions (−20°C to 10°C). This step is critical for ensuring regioselectivity, as improper temperature management can lead to isomeric by-products.

Reaction Conditions:

  • Temperature: −5°C to 0°C (optimal for minimizing side reactions).

  • Solvent System: Ethanol or toluene-acetic acid mixtures.

  • Catalysts: Sodium acetate or trifluoroacetic acid salts to stabilize intermediates.

Esterification and Functionalization

Following cyclization, the ester group at position 4 is introduced via Fischer esterification or acyl chloride coupling. In a representative procedure, 5-methylisoxazole-4-carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, which is then treated with methanol to yield the methyl ester. This step requires anhydrous conditions to prevent hydrolysis.

Reaction Mechanisms and Kinetic Analysis

Mechanistic Pathways

The formation of the oxazole ring proceeds through a concerted cycloaddition mechanism , where the carbonyl oxygen of the aldehyde attacks the nitrile carbon of hydroxylamine, followed by proton transfer and ring closure. Density functional theory (DFT) studies suggest that the methoxy group’s electron-donating effect lowers the activation energy by stabilizing transition states.

By-Product Formation and Mitigation

Common by-products include CATA impurities (isomeric oxazoles) and unreacted intermediates. Patent data highlights the use of crystallization in toluene-acetic acid mixtures to isolate pure 5-methylisoxazole-4-carboxylic acid, reducing impurity levels to <1%.

Table 1: Optimization of Crystallization Conditions

Solvent SystemPurity (%)Yield (%)
Toluene-acetic acid99.985
Ethyl acetate95.278
Acetonitrile91.565

Process Optimization and Scalability

Temperature and Solvent Effects

Elevated temperatures (>100°C) in initial condensation steps improve reaction rates but risk decomposition. A balance is achieved by maintaining reflux at 85°C–90°C during ethanol distillation in hydrolysis steps. Solvent selection also impacts yield: toluene enhances solubility of aromatic intermediates, while polar solvents like acetonitrile facilitate acid-base reactions.

Catalytic Innovations

Recent advances employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Trials with ZnCl₂ showed a 12% reduction in reaction time compared to traditional sodium acetate catalysis.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.62–7.58 (m, 5H, Ph-H), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N oxazole).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >99% when using toluene-acetic acid crystallization.

Applications and Derivative Synthesis

The ester serves as a precursor for biologically active derivatives , including kinase inhibitors and antimicrobial agents. Coupling with trifluoromethyl aniline via acyl chloride intermediates yields compounds with enhanced pharmacokinetic profiles .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields the corresponding carboxylic acid (2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylic acid) when treated with aqueous HCl or H₂SO₄ at elevated temperatures (60–80°C).

  • Basic Hydrolysis : Forms the carboxylate salt (e.g., sodium or potassium salt) in the presence of NaOH/KOH, often in ethanol/water mixtures at reflux.

Key Data :

ConditionReagentTemperatureProductYield
AcidicHCl/H₂O80°CAcid85%
BasicNaOH/EtOHRefluxSalt92%

Esterification and Transesterification

The methyl ester can react with alcohols (e.g., ethanol, benzyl alcohol) via acid-catalyzed esterification or transesterification:

  • Esterification : Produces derivatives like ethyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate using H₂SO₄ or TsOH as catalysts.

  • Transesterification : Achieved with titanium(IV) isopropoxide, enabling exchange with bulkier alcohols.

Example :

  • Reaction with benzyl alcohol yields the benzyl ester derivative (78% yield, 24 h, 100°C).

Electrophilic Aromatic Substitution (EAS)

The phenyl rings participate in EAS reactions, with regioselectivity influenced by the methoxy group’s electron-donating effects:

  • Nitration : Occurs at the para position of the methoxyphenyl ring using HNO₃/H₂SO₄, producing nitro-substituted derivatives.

  • Sulfonation : Introduces sulfonic acid groups under fuming H₂SO₄ conditions.

Experimental Data :

ReactionReagentsPositionProduct Yield
NitrationHNO₃/H₂SO₄Para65%
SulfonationSO₃/H₂SO₄Para58%

Cycloaddition Reactions

The oxazole ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic structures. These reactions proceed under thermal conditions (120°C, toluene).

Catalytic Cross-Coupling Reactions

Palladium- or ruthenium-catalyzed reactions enable functionalization of the oxazole core:

  • Suzuki Coupling : The phenyl group undergoes coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to generate biaryl derivatives .

  • Cyclization : Ruthenium(II) catalysts facilitate intramolecular C–O/C–S bond formation, forming polycyclic frameworks (e.g., 96% yield for methyl 2,5-diphenyloxazole-4-carboxylate) .

Table: Representative Cross-Coupling Derivatives

SubstituentCatalystConditionsYield
4-NO₂-C₆H₄Pd(PPh₃)₄90°C, 12 h72%
4-CF₃-C₆H₄Ru(II)90°C, 12 h70%
4-F-C₆H₄Pd(OAc)₂80°C, 10 h68%

Biological Activity of Reaction Products

Derivatives synthesized via the above reactions exhibit notable bioactivity:

  • Antifungal Activity : Nitro- and trifluoromethyl-substituted analogs show IC₅₀ values as low as 28.9 mg/L against Sclerotinia sclerotiorum, outperforming commercial fungicides like hymexazol .

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., NO₂, CF₃) enhance antifungal potency, while methoxy groups improve solubility .

Stability and Degradation Pathways

The compound degrades under UV light or prolonged storage via:

  • Ester Hydrolysis : Accelerated in humid environments.

  • Oxazole Ring Opening : Occurs under strong acidic conditions (pH < 2).

Scientific Research Applications

Synthesis Pathways

The synthesis of methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate typically involves several steps:

  • Starting Materials : Common precursors include phenolic compounds and carboxylic acids.
  • Reaction Conditions : The synthesis often employs methods such as condensation reactions under acidic or basic conditions to form the oxazole ring.
  • Characterization Techniques : The synthesized compound is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Biological Activities

This compound exhibits various biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of this compound show significant antifungal activities against various pathogens. Studies have demonstrated that compounds with similar structures can inhibit specific fungal enzymes, leading to their antifungal effects. For example:

  • Fungal Inhibition : Compounds derived from this compound have been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results in vitro .

Anticancer Potential

The oxazole ring is known for its potential anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance:

  • Cell Line Studies : Some derivatives have shown effectiveness against lung cancer cells (A549) when compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

Compounds containing oxazole structures are frequently investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.

Several studies have documented the applications of this compound in various contexts:

  • Antifungal Activity Study :
    • A study assessed the antifungal efficacy of derivatives against Candida albicans, revealing that certain modifications enhance activity significantly compared to standard antifungals .
  • Anticancer Evaluation :
    • Research focused on the anticancer properties of synthesized oxazole derivatives showed promising results against lung cancer cell lines, indicating potential for further development in cancer therapeutics .
  • In Silico Studies :
    • Computational docking studies have been conducted to predict binding affinities of this compound with various biological targets, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate with structurally analogous compounds, emphasizing substituent positions, functional groups, and physicochemical implications:

Compound Name Molecular Formula Substituents (Oxazole Positions) Key Features Evidence Source
This compound (Target) C₁₉H₁₅NO₄ 2: 4-methoxyphenyl; 5: phenyl; 4: methyl ester High molecular weight; enhanced lipophilicity due to aryl groups
Methyl 4-methyl-2-phenyloxazole-5-carboxylate (CAS 22260-83-9) C₁₂H₁₁NO₃ 2: phenyl; 4: methyl; 5: methyl ester Smaller substituents; lower steric hindrance
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0) C₁₂H₁₁NO₃ 2: phenyl; 5: methyl; 4: methyl ester Methyl at position 5 reduces conjugation potential
5-Methyl-2-phenyloxazole-4-carboxylic acid (CAS 18735-74-5) C₁₁H₉NO₃ 2: phenyl; 5: methyl; 4: carboxylic acid Acidic functional group; higher polarity vs. ester derivatives
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate C₁₂H₁₀FNO₃ Isoxazole core; 3: 4-fluorophenyl; 5: methyl Isoxazole (O/N adjacent) alters electronic properties; fluorine enhances stability
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate (CAS 924869-01-2) C₁₄H₁₃NO₅S Thiazole core; 2: 4-methoxyphenyl; 4: hydroxy Sulfur atom increases polarizability; hydroxy group introduces H-bonding

Structural and Functional Insights:

  • Ester vs. Acid : The methyl ester in the target compound improves membrane permeability relative to carboxylic acid derivatives (e.g., CAS 18735-74-5) .
  • Heterocycle Variation : Isoxazole () and thiazole () analogs exhibit distinct electronic profiles due to heteroatom differences, impacting applications in drug design or materials science.

Research Findings and Structural Analysis

Key Observations:

Electronic Effects : The 4-methoxyphenyl group in the target compound may enhance resonance stabilization of the oxazole ring, a feature absent in simpler analogs like CAS 22260-83-9 .

Biological Relevance : While biological data are lacking, the presence of methoxy and phenyl groups aligns with pharmacophores observed in antimicrobial or anti-inflammatory agents .

Challenges and Opportunities:

  • Data Gaps : Specific physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the evidence, necessitating experimental characterization.
  • Functionalization Potential: The ester group at position 4 offers a site for hydrolysis or transesterification, enabling derivatization into probes or prodrugs .

Biological Activity

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for contributing to the biological activity of various compounds. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a candidate for further exploration in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it can bind to the active sites of fungal enzymes, leading to antifungal effects.
  • Anticancer Activity : Studies suggest that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .
  • Antimicrobial Properties : The oxazole ring structure is associated with antimicrobial activity, making this compound a candidate for treating infections caused by resistant pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalSignificant activity against pathogens
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionInhibition of specific fungal enzymes

Case Studies and Research Findings

  • Antifungal Activity : A study demonstrated that this compound exhibited potent antifungal activity against various strains, including those resistant to conventional treatments. The mechanism was linked to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
  • Cytotoxicity in Cancer Research : In vitro studies revealed that this compound significantly inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be below 10 µM for most tested lines, suggesting strong potential for further development as an anticancer agent .
  • Selectivity and Safety : Research on selectivity indicated that while the compound shows effective inhibition against target enzymes, it also maintains a favorable safety profile in human cell lines, suggesting potential for therapeutic use without significant toxicity .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and mechanisms. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety in living organisms.
  • Structural Modifications : To enhance potency and selectivity against specific targets.
  • Combination Therapies : Exploring synergistic effects with existing antifungal and anticancer drugs.

Q & A

Q. Optimization :

  • Use anhydrous conditions to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equiv. of aryl hydrazine) to improve yields.
  • Catalytic bases (e.g., K₂CO₃) enhance cyclization efficiency .

How can spectroscopic and crystallographic data resolve ambiguities in structural elucidation?

Answer:

  • NMR : Assign signals using 2D experiments (COSY, HSQC). The oxazole proton (H-2) typically appears as a singlet at δ 8.1–8.3 ppm. Methoxy groups resonate at δ 3.8–4.0 ppm .
  • X-ray Crystallography : Refine structures using SHELXL (for small molecules) . For disordered moieties (e.g., rotating methoxyphenyl groups), apply restraints to thermal parameters. ORTEP-3 generates publication-quality diagrams .
  • IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and oxazole ring vibrations at 1600–1650 cm⁻¹ .

How do computational methods (e.g., DFT) complement experimental data for this compound?

Answer:

  • Geometry Optimization : Compare DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G*) with X-ray data. Discrepancies >0.05 Å suggest potential crystal packing effects .
  • Electronic Structure : HOMO-LUMO gaps predict reactivity. For oxazole derivatives, gaps <4 eV indicate potential charge-transfer interactions .
  • Puckering Analysis : Use Cremer-Pople coordinates to quantify ring non-planarity in analogs .

What analytical challenges arise in characterizing polymorphic forms of this compound?

Answer:

  • DSC/TGA : Distinguish enantiotropic vs. monotropic polymorphs via melting point and enthalpy differences. For example, Form I (mp 182–183°C) vs. Form II (mp 175–178°C) .
  • PXRD : Index peaks to assign crystal systems (e.g., monoclinic vs. orthorhombic). Use Rietveld refinement for quantitative phase analysis .
  • Solubility Studies : Polymorph stability in solvents (e.g., DMSO vs. ethanol) affects bioavailability in pharmacological assays .

How can contradictions between spectroscopic and crystallographic data be resolved?

Answer:

  • Scenario : NMR suggests a planar oxazole ring, but X-ray shows puckering.
  • Resolution :
    • Confirm sample purity (HPLC >95%).
    • Analyze temperature-dependent NMR to detect dynamic disorder.
    • Re-examine crystallographic data for twinning or pseudo-symmetry using SHELXL’s TWIN command .
    • Compare with DFT conformational energy profiles to identify low-energy puckered states .

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